(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid
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Overview
Description
The compound “(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling .
Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds . The reaction involves the use of a palladium catalyst and a base .Scientific Research Applications
Synthesis Applications
Suzuki Cross-Coupling Reactions : This compound has been used in Suzuki cross-coupling reactions with several boronic acids to synthesize derivatives like β,β-bis(benzo[b]thienyl)dehydroalanine, showing potential as biomarkers and for studying biological activities or conformational studies in structure-activity relationships (Abreu et al., 2003).
Catalysis in tert-Butoxycarbonylation : It has been employed as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, demonstrating high efficiency and selectivity (Heydari et al., 2007).
Crystallographic Studies : The compound has been used in crystallographic studies to understand molecular conformations and hydrogen-bonded structures in protected dipeptides (Gebreslasie et al., 2011).
Amino Acid Derivative Synthesis : It plays a role in the synthesis of bis-amino acid derivatives through processes like Michael addition and substitution reactions (Ferreira et al., 2009).
Glucose Sensing Materials : The compound has been synthesized for use in constructing glucose sensing materials that operate at physiological pH, showcasing its relevance in the development of biosensors (Das et al., 2003).
Peptide Synthesis : It's used in peptide synthesis, specifically in the preparation of orthogonally protected methyl esters of non-proteinogenic amino acids (Temperini et al., 2020).
Dipeptide Synthesis : The compound has been employed in boronic acid-catalyzed amidation for N-hydroxy dipeptide derivative synthesis (Tsuji & Yamamoto, 2017).
Chemical Properties and Synthesis
Introduction of N-Boc Groups : It's been utilized for introducing the Boc group in amino acids, proving useful for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).
tert-Butyl Ester Synthesis : The compound is involved in synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate (Li et al., 2014).
Safety and Hazards
Future Directions
The use of boronic acids in medicinal chemistry is a growing field of research . They have been used in the synthesis of various bioactive molecules, and their introduction has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics . The development of new synthetic methodologies and the extension of studies with boronic acids are expected to lead to the discovery of new promising drugs .
Properties
IUPAC Name |
[5-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNCBYFATHDYFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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